![molecular formula C27H26FNO4 B138802 (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide CAS No. 182227-24-3](/img/structure/B138802.png)
(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H26FNO4 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide, known by its CAS number 182227-24-3, is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and other biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H26FNO4
- Molecular Weight : 447.5 g/mol
- SMILES Notation : OC@@HC3(CCC(=O)CC3)C(=O)Nc4ccc(F)cc4
The compound exhibits biological activity primarily through its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce apoptosis in cancer cells by altering gene expression and promoting cell cycle arrest. The specific interactions of this compound with HDAC enzymes have not been fully elucidated but are suggested to be similar to those observed with other hydroxamic acid derivatives.
In Vitro Studies
In vitro assays have demonstrated that this compound has notable cytotoxic effects on various cancer cell lines. It has shown:
- IC50 Values : The compound exhibits IC50 values in the low micromolar range against several tumor cell lines, indicating potent antiproliferative properties.
- Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G1/S phase transition.
In Vivo Studies
Preclinical studies involving murine models have provided insights into the compound's efficacy:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to control groups.
- Dose-Response Relationships : Studies indicate a clear dose-dependent response, with higher doses leading to greater tumor regression.
Case Studies
Several studies have highlighted the effectiveness of this compound in specific contexts:
-
Study on LNCaP Prostate Cancer Cells :
- The compound was tested for its ability to inhibit proliferation and induce apoptosis in LNCaP cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM over 48 hours.
- Mechanistic studies showed increased levels of cleaved PARP and caspase-3, markers indicative of apoptosis.
-
Evaluation in Breast Cancer Models :
- In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in reduced migration and invasion capabilities, suggesting potential anti-metastatic properties.
Data Summary Table
Parameter | Value/Observation |
---|---|
Molecular Formula | C27H26FNO4 |
Molecular Weight | 447.5 g/mol |
IC50 (LNCaP Cells) | ~5 µM |
Apoptosis Induction | Increased cleaved PARP and caspase-3 |
Tumor Growth Inhibition (Xenograft) | Significant regression observed |
Aplicaciones Científicas De Investigación
Physical Properties
The compound is typically available in a neat form and is categorized as a controlled product, indicating that specific regulations may apply to its handling and usage in research settings .
Medicinal Chemistry
-
Cholesterol Absorption Inhibition :
- The compound has been identified as an intermediate in the synthesis of cholesterol absorption inhibitors. These inhibitors are crucial in managing hyperlipidemia and related cardiovascular diseases. The structural features of this compound may enhance its efficacy as a therapeutic agent against cholesterol absorption .
-
Proteomics Research :
- (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide has been utilized in proteomics studies to explore protein interactions and functions. Its unique molecular structure allows for targeted modifications that can facilitate the study of specific protein targets in various biological pathways .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit promising pharmacological profiles. These include:
- Anti-inflammatory Properties : Compounds with similar structures have shown potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound might inhibit tumor growth by interfering with cancer cell metabolism and proliferation.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Fluorination Reactions : Incorporating the fluorine atom into the phenyl ring to enhance biological activity.
- Hydroxymethylation : Modifying the phenolic groups to improve solubility and bioavailability.
These synthetic strategies are critical for developing analogs with improved pharmacological properties.
Case Study 1: Cholesterol Absorption Inhibitors
In a recent study, researchers synthesized various analogs of this compound to evaluate their efficacy as cholesterol absorption inhibitors. The results indicated that certain modifications significantly enhanced their inhibitory effects on cholesterol uptake in vitro, suggesting potential for further development into therapeutic agents for hyperlipidemia management.
Case Study 2: Proteomic Applications
A proteomics study utilized this compound to investigate protein-ligand interactions within cellular models. The findings revealed that the compound effectively binds to specific proteins involved in metabolic pathways, supporting its role as a tool for studying protein functions and interactions in disease models.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-[(S)-hydroxy-(4-phenylmethoxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FNO4/c28-21-8-10-22(11-9-21)29-26(32)27(16-14-23(30)15-17-27)25(31)20-6-12-24(13-7-20)33-18-19-4-2-1-3-5-19/h1-13,25,31H,14-18H2,(H,29,32)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDDNSKYSRIEEJ-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1=O)([C@H](C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444901 |
Source
|
Record name | (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182227-24-3 |
Source
|
Record name | (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.